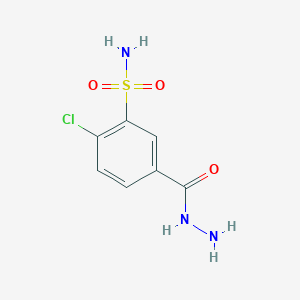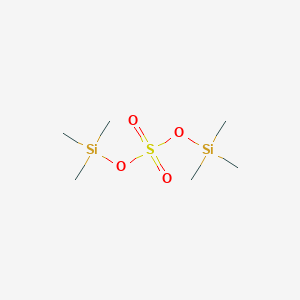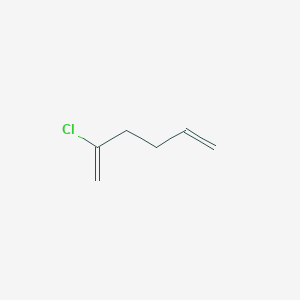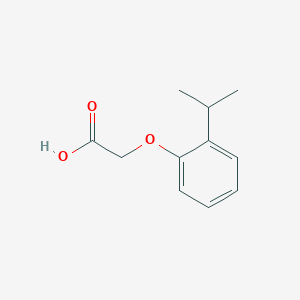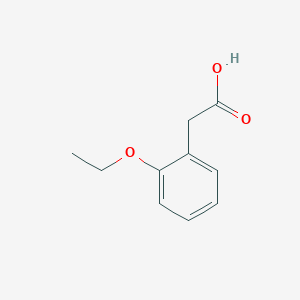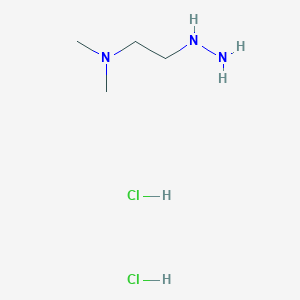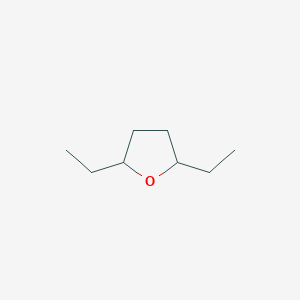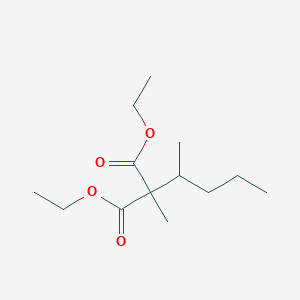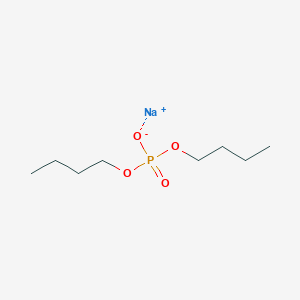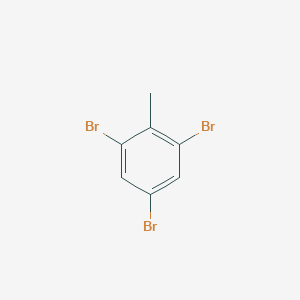
2,4,6-三溴甲苯
描述
2,4,6-Tribromotoluene is an organic compound with the molecular formula C7H5Br3. It is a derivative of toluene where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 4, and 6 positions. This compound is known for its yellow to light brown color and is primarily used as a reagent in various chemical syntheses .
科学研究应用
2,4,6-Tribromotoluene is used in various scientific research applications:
Chemistry: It serves as a reagent in the synthesis of non-proteinogenic α-amino acids and other organic compounds.
Biology: It is used in studies involving brominated aromatic compounds and their biological activities.
Medicine: Research into its potential medicinal properties, including antimicrobial and anticancer activities, is ongoing.
作用机制
Target of Action
2,4,6-Tribromotoluene is primarily used as a chemical and organic intermediate . It acts as a reagent in the synthesis of non-proteinogenic α-amino acids . .
Mode of Action
As an intermediate, it is likely involved in various chemical reactions, contributing to the formation of more complex molecules .
Biochemical Pathways
As an intermediate in the synthesis of non-proteinogenic α-amino acids , it may indirectly influence protein synthesis and other related biochemical pathways.
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution in biological systems.
Result of Action
As an intermediate in chemical reactions, its primary role is likely in the synthesis of other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,6-Tribromotoluene. For instance, its solubility in different solvents can affect its availability for reactions . Additionally, temperature can influence the rate of reactions it’s involved in, such as the production of 2,4,6-tribromo-benzyl bromide at temperatures of 200 - 220°C .
生化分析
Biochemical Properties
It is known to be used in the synthesis of non-proteinogenic α-amino acids , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in amino acid synthesis
Cellular Effects
Given its role in the synthesis of non-proteinogenic α-amino acids , it may influence cell function by altering the composition of proteins within the cell
Molecular Mechanism
It is known to be involved in the synthesis of non-proteinogenic α-amino acids
Temporal Effects in Laboratory Settings
It is known to be a stable compound , but information on its degradation over time and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
Given its role in the synthesis of non-proteinogenic α-amino acids , it may interact with enzymes and cofactors involved in amino acid metabolism
准备方法
Synthetic Routes and Reaction Conditions: 2,4,6-Tribromotoluene can be synthesized through the bromination of toluene. The process involves the reaction of toluene with bromine in the presence of a catalyst such as aluminum chloride in a solvent like 1,2-dibromomethane. The reaction is typically carried out at a temperature of 25°C. The generated hydrogen bromide is managed through traps and absorption columns .
Industrial Production Methods: In an industrial setting, the production of 2,4,6-tribromotoluene follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Post-reaction, the mixture is treated with water and sodium bisulfite to neutralize excess bromine and destroy the catalyst. The product is then isolated, washed, and dried .
化学反应分析
Types of Reactions: 2,4,6-Tribromotoluene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other nucleophiles under basic conditions.
Reduction: Reagents such as zinc in acetic acid can be used to reduce the bromine atoms.
Major Products:
Substitution: Products include various substituted toluenes depending on the nucleophile used.
Reduction: Products include less brominated toluenes or toluene itself.
相似化合物的比较
2,4,6-Tribromophenol: Similar in structure but with a hydroxyl group instead of a methyl group.
2,4,6-Tribromoaniline: Contains an amino group instead of a methyl group.
2,4,6-Tribromobenzaldehyde: Contains an aldehyde group instead of a methyl group.
Uniqueness: 2,4,6-Tribromotoluene is unique due to its specific substitution pattern and the presence of a methyl group, which influences its reactivity and applications. Compared to its analogs, it has distinct chemical properties and reactivity patterns, making it suitable for specific synthetic applications .
属性
IUPAC Name |
1,3,5-tribromo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRIZWKDNUHPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212566 | |
| Record name | 2,4,6-Tribromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-40-7 | |
| Record name | 2,4,6-Tribromotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tribromotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6320-40-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Tribromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tribromotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


